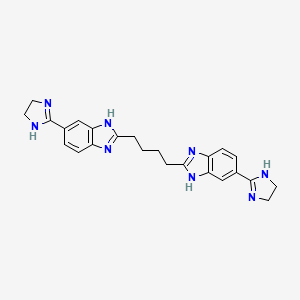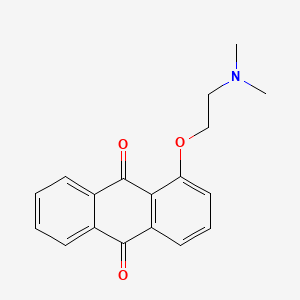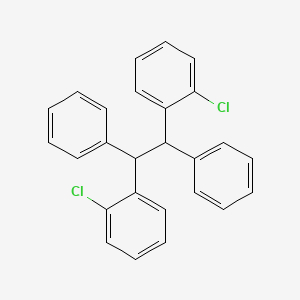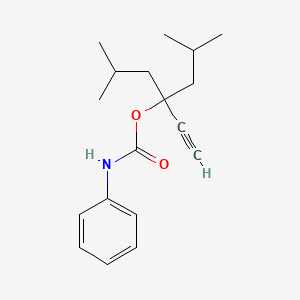
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethynyl group, two methyl groups, and a phenylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylheptan-4-ol with an ethynyl halide to introduce the ethynyl group. This intermediate is then reacted with phenyl isocyanate to form the final phenylcarbamate product. The reaction conditions often require the use of a base such as potassium carbonate and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenylcarbamate moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the phenylcarbamate group.
Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Production of amines from the phenylcarbamate group.
Substitution: Formation of azides or thiol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the phenylcarbamate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-4-heptanol acetate: Shares a similar backbone but lacks the ethynyl and phenylcarbamate groups.
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate analogs: Compounds with slight modifications in the ethynyl or phenylcarbamate groups.
Uniqueness
This compound is unique due to the presence of both the ethynyl and phenylcarbamate groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
6289-27-6 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(4-ethynyl-2,6-dimethylheptan-4-yl) N-phenylcarbamate |
InChI |
InChI=1S/C18H25NO2/c1-6-18(12-14(2)3,13-15(4)5)21-17(20)19-16-10-8-7-9-11-16/h1,7-11,14-15H,12-13H2,2-5H3,(H,19,20) |
InChI-Schlüssel |
DKCKRBOSHIWXJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)(C#C)OC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


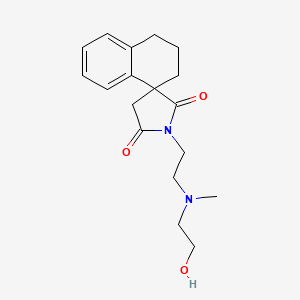
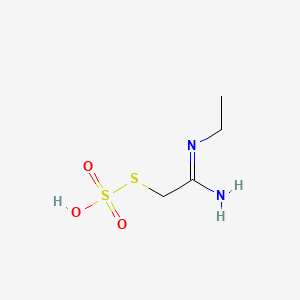
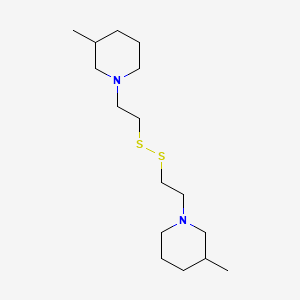
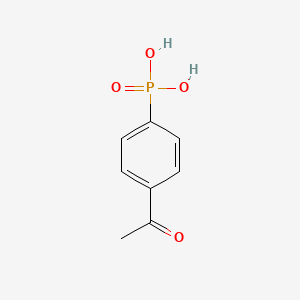
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

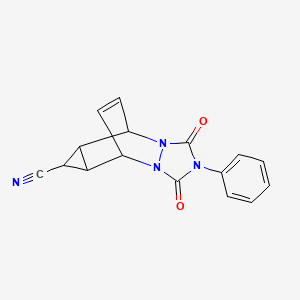
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
